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Compound of Interest

Compound Name: SHP836

Cat. No.: B610829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SHP836, a novel allosteric inhibitor of the

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). SHP2 is a non-

receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways,

making it a compelling target for therapeutic intervention in various diseases, particularly

cancer.

Core Function and Mechanism of Action
SHP836 is a first-generation, selective, allosteric inhibitor of SHP2 discovered through high-

throughput screening. Its primary function is to lock the SHP2 protein in an inactive, auto-

inhibited conformation.

The SHP2 protein consists of two N-terminal SH2 domains (N-SH2 and C-SH2), a central

protein tyrosine phosphatase (PTP) domain, and a C-terminal tail. In its inactive state, the N-

SH2 domain directly interacts with the PTP domain, blocking the catalytic site and preventing

substrate access. Upon activation by upstream signals, such as binding of growth factors to

their receptors, SHP2 undergoes a conformational change that relieves this auto-inhibition,

allowing it to dephosphorylate its substrates.

SHP836 exerts its inhibitory effect by binding to a distinct "tunnel-like" allosteric pocket formed

at the interface of the N-SH2, C-SH2, and PTP domains. This binding stabilizes the closed,

auto-inhibited conformation of SHP2, effectively preventing its activation and subsequent

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b610829?utm_src=pdf-interest
https://www.benchchem.com/product/b610829?utm_src=pdf-body
https://www.benchchem.com/product/b610829?utm_src=pdf-body
https://www.benchchem.com/product/b610829?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


downstream signaling. The X-ray co-crystal structure of SHP836 in complex with SHP2 (PDB

ID: 5EHP) has elucidated this unique binding mode.

Quantitative Data Summary
The following tables summarize the key quantitative data available for SHP836 and its more

potent, structurally related analog, SHP099, which was developed from SHP836.

Compound Assay Type Target IC50 Reference

SHP836

Biochemical

(Phosphatase

Activity)

Full-length SHP2 12 µM [1]

SHP836

Biochemical

(Phosphatase

Activity)

SHP2 PTP

Domain
> 100 µM

SHP099

Biochemical

(Phosphatase

Activity)

Full-length SHP2 ~70 nM [2]

Table 1: In Vitro Inhibitory Potency of SHP836 and SHP099 against SHP2.

Compound Cell Line Assay Type Parameter Value Reference

SHP836 -

Cellular

Thermal Shift

Assay

Concentratio

n for thermal

shift

50 µM [2]

SHP099 KYSE520
pERK

Inhibition
IC50 ~0.25 µM [3]

Table 2: Cellular Activity of SHP836 and SHP099.
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Compound
Xenograft

Model
Dosing Efficacy Reference

SHP099

KYSE520

(esophageal

squamous cell

carcinoma)

100 mg/kg, daily,

oral

Marked tumor

growth inhibition
[3]

Table 3: In Vivo Efficacy of the SHP836 Analog, SHP099.

Key Signaling Pathways
SHP2 is a critical positive regulator of the RAS/mitogen-activated protein kinase (MAPK)

signaling cascade, which is frequently hyperactivated in human cancers. By inhibiting SHP2,

SHP836 effectively dampens the signal transduction through this pathway, leading to reduced

cell proliferation and survival.
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SHP836 inhibits the RAS/MAPK signaling pathway.

Experimental Protocols
SHP2 Phosphatase Activity Assay (Fluorescence-based)
This protocol is adapted for the screening and characterization of SHP2 inhibitors using the

fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b610829?utm_src=pdf-body-img
https://www.benchchem.com/product/b610829?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Recombinant full-length SHP2 protein

DiFMUP substrate

Assay buffer (e.g., 50 mM Tris-HCl pH 7.2, 100 mM NaCl, 2 mM DTT, 0.01% Triton X-100)

SHP836 or other test compounds dissolved in DMSO

384-well black microplates

Fluorescence plate reader (Excitation: 340 nm, Emission: 450 nm)

Procedure:

Prepare serial dilutions of SHP836 in DMSO.

In the microplate, add SHP2 protein to the assay buffer.

Add the diluted SHP836 or DMSO (vehicle control) to the wells containing SHP2 and

incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for

compound binding.

Initiate the phosphatase reaction by adding the DiFMUP substrate to all wells.

Immediately measure the fluorescence intensity over time (kinetic read) or at a fixed

endpoint after a specific incubation period (e.g., 60 minutes) at 37°C.

Calculate the rate of the reaction and determine the percent inhibition for each concentration

of SHP836.

Plot the percent inhibition against the logarithm of the compound concentration and fit the

data to a dose-response curve to determine the IC50 value.
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Workflow for the DiFMUP-based SHP2 phosphatase assay.
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SHP2 Phosphatase Activity Assay (Malachite Green-
based)
This colorimetric assay measures the release of inorganic phosphate from a phosphopeptide

substrate.

Materials:

Recombinant full-length SHP2 protein

Phosphopeptide substrate (e.g., a doubly phosphorylated peptide from the insulin receptor

substrate 1, IRS-1)

Assay buffer

SHP836 or other test compounds dissolved in DMSO

Malachite Green reagent

96-well clear microplates

Absorbance plate reader (620-650 nm)

Procedure:

Prepare serial dilutions of SHP836 in DMSO.

Add SHP2 protein and the phosphopeptide substrate to the assay buffer in the microplate

wells.

Add the diluted SHP836 or DMSO to the wells and incubate for a specific time (e.g., 30-60

minutes) at 37°C.

Stop the reaction and develop the color by adding the Malachite Green reagent.

Incubate for 15-20 minutes at room temperature to allow for color development.

Measure the absorbance at 620-650 nm.
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Create a standard curve using known concentrations of inorganic phosphate.

Determine the amount of phosphate released in each reaction and calculate the percent

inhibition for each SHP836 concentration.

Determine the IC50 value as described in the fluorescence-based assay.

Conclusion
SHP836 is a valuable research tool for studying the function of SHP2 and the consequences of

its inhibition. As a first-in-class allosteric inhibitor, it has paved the way for the development of

more potent and drug-like molecules, such as SHP099, which have shown promising

preclinical anti-cancer activity. This technical guide provides a foundational understanding of

SHP836's function, its quantitative characteristics, the signaling pathways it modulates, and the

experimental methods used for its evaluation, serving as a comprehensive resource for

professionals in the field of drug discovery and development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610829?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

